C-Undecylcalix[4]resorcinarene monohydrate
Overview
Description
C-Undecylcalix4resorcinarene is an organic compound belonging to the class of calixarenes. It features a central phenolic ring connected to four resorcinol units, each linked to an undecyl group. This unique structure forms a cavity that exhibits strong molecular recognition capabilities, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under mild conditions . The process involves the formation of a cyclic tetramer, resulting in the desired calixarene structure.
Industrial Production Methods
While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of C-Undecylcalix4resorcinarene, which can be tailored for specific applications in sensing, catalysis, and material science .
Scientific Research Applications
C-Undecylcalix4resorcinarene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C-Undecylcalix4resorcinarene involves its ability to form host-guest complexes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions enable the compound to selectively bind to target molecules, facilitating applications in sensing and separation technologies . The molecular targets and pathways involved depend on the specific functional groups attached to the calixarene structure .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
C-Undecylcalix4resorcinarene is unique due to its specific undecyl substituents, which provide distinct hydrophobic properties and molecular recognition capabilities compared to other calix4resorcinarene derivatives . This uniqueness makes it particularly suitable for applications requiring selective binding and recognition of specific molecules .
Properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112247-07-1 | |
Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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